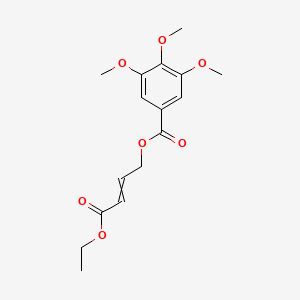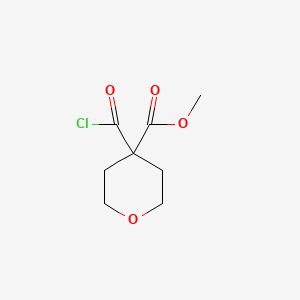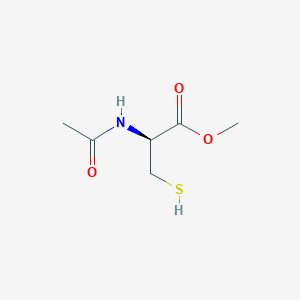![molecular formula C11H10N2O B14176877 Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- CAS No. 922511-40-8](/img/structure/B14176877.png)
Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- is a Schiff base compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a phenol group and a pyrrole moiety linked through an imine bond, which imparts distinct reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-aminopyrrole. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired Schiff base in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure efficient production. Additionally, continuous flow reactors could be employed to enhance the scalability and consistency of the synthesis process.
化学反応の分析
Types of Reactions
Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Strong bases such as sodium hydroxide (NaOH) and nucleophiles like halides or amines are typically employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- has found applications in several scientific research areas:
作用機序
The mechanism by which Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- exerts its effects is primarily through its ability to form stable complexes with metal ions and its antioxidant properties. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, while the imine and pyrrole groups can coordinate with metal ions, influencing various biochemical pathways . Additionally, the compound can modulate cell signaling pathways and gene expression, contributing to its biological activities .
類似化合物との比較
Similar Compounds
Salicylaldehyde Schiff Bases: Compounds formed from salicylaldehyde and various amines, exhibiting similar coordination chemistry and biological activities.
Phenolic Compounds: A broad class of compounds containing a phenol moiety, known for their antioxidant and antimicrobial properties.
Pyrrole Derivatives: Compounds containing the pyrrole ring, often used in medicinal chemistry for their biological activities.
Uniqueness
Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- is unique due to the combination of the phenolic and pyrrole groups linked through an imine bond. This structure imparts distinct reactivity, allowing it to participate in a wide range of chemical reactions and form stable complexes with metal ions. Its dual functionality as both an antioxidant and a ligand for metal coordination sets it apart from other similar compounds .
特性
CAS番号 |
922511-40-8 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
2-(1H-pyrrol-2-ylmethylideneamino)phenol |
InChI |
InChI=1S/C11H10N2O/c14-11-6-2-1-5-10(11)13-8-9-4-3-7-12-9/h1-8,12,14H |
InChIキー |
YJSKEQJZATYELD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=CC2=CC=CN2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)



![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
![2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene](/img/structure/B14176819.png)
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)

![2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14176833.png)
![4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile](/img/structure/B14176836.png)


![4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B14176843.png)
![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine](/img/structure/B14176867.png)
